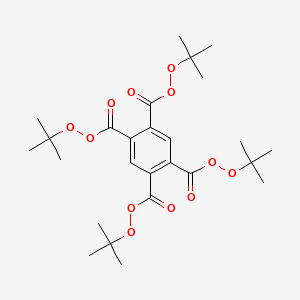![molecular formula C12H16Cl2O5Sn2 B14509443 1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane CAS No. 62806-29-5](/img/structure/B14509443.png)
1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane is a chemical compound known for its unique structure and properties It is a member of the organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups
Preparation Methods
The synthesis of 1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane typically involves the reaction of tin-based precursors with chloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction of Tin Precursors: Tin-based compounds, such as tin tetrachloride, are reacted with chloroacetyl chloride in the presence of a suitable solvent.
Formation of Intermediate: The reaction leads to the formation of an intermediate compound, which is then further reacted to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloroacetyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The tin atoms in the compound can undergo oxidation and reduction reactions, leading to changes in the oxidation state of tin.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of tin oxides and other by-products.
Scientific Research Applications
1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is being conducted to explore its potential as an anticancer agent and its ability to inhibit the growth of certain pathogens.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane involves its interaction with molecular targets such as enzymes and proteins. The chloroacetyl groups in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The tin atoms in the compound can also interact with metal-binding sites on proteins, affecting their function.
Comparison with Similar Compounds
1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane can be compared with other organotin compounds, such as:
Tributyltin Chloride: Known for its use as a biocide and antifouling agent, but with significant environmental concerns.
Dibutyltin Dilaurate: Used as a catalyst in the production of polyurethane foams and other polymers.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films.
Properties
CAS No. |
62806-29-5 |
|---|---|
Molecular Formula |
C12H16Cl2O5Sn2 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
[[(2-chloroacetyl)oxy-bis(ethenyl)stannyl]oxy-bis(ethenyl)stannyl] 2-chloroacetate |
InChI |
InChI=1S/2C2H3ClO2.4C2H3.O.2Sn/c2*3-1-2(4)5;4*1-2;;;/h2*1H2,(H,4,5);4*1H,2H2;;;/q;;;;;;;2*+1/p-2 |
InChI Key |
NLIDPMZZLVMZQW-UHFFFAOYSA-L |
Canonical SMILES |
C=C[Sn](C=C)(OC(=O)CCl)O[Sn](C=C)(C=C)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


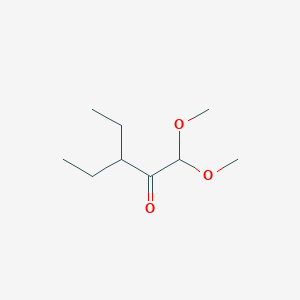
![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)
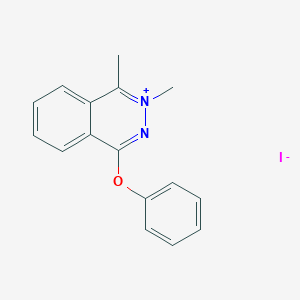

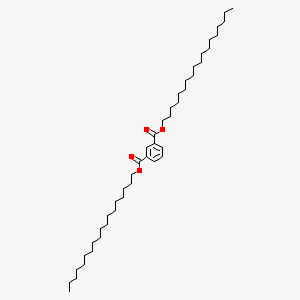

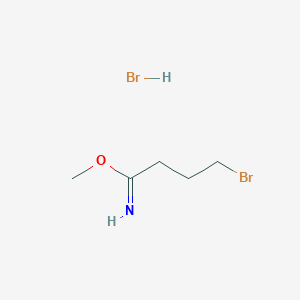
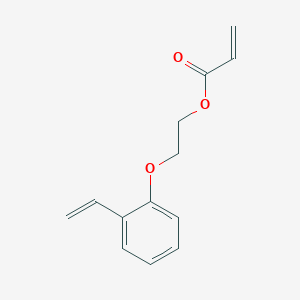
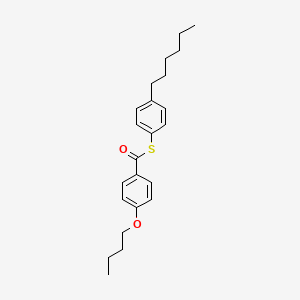
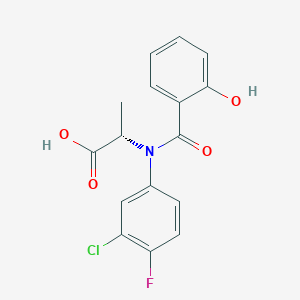
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)
